molecular formula C17H17ClFNO2 B5715898 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide

Cat. No. B5715898
M. Wt: 321.8 g/mol
InChI Key: UDIUZQYIQBVCES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide, also known as GW501516, is a synthetic drug that was initially developed as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of compounds called selective androgen receptor modulators (SARMs) and is commonly used as a performance-enhancing drug by athletes and bodybuilders. Despite its widespread use, there is still much to learn about the mechanisms of action, biochemical and physiological effects, and potential applications of GW501516.

Mechanism of Action

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating metabolism. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake, which can improve insulin sensitivity and reduce inflammation. It also leads to increased production of HDL cholesterol, which can help protect against cardiovascular disease.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including increased fatty acid oxidation, improved insulin sensitivity, reduced inflammation, and increased production of HDL cholesterol. It has also been shown to have anti-cancer properties and may be useful in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide has a number of advantages for use in lab experiments, including its potency and selectivity for PPARδ. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are many potential future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide, including further studies on its mechanisms of action, its potential applications in the treatment of metabolic and cardiovascular diseases, and its potential use as an anti-cancer agent. Other areas of research could include investigations into the potential side effects of long-term use, the development of new synthetic analogs with improved potency and selectivity, and the use of this compound in combination with other drugs for synergistic effects.

Synthesis Methods

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide is synthesized using a multistep process that involves the reaction of 4-chloro-3,5-dimethylphenol with 4-fluorobenzylamine to form the intermediate 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorobenzyl)aniline. This intermediate is then reacted with acetic anhydride to form the final product, this compound.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide has been the subject of extensive scientific research due to its potential applications in the treatment of metabolic and cardiovascular diseases. Studies have shown that it can improve insulin sensitivity, reduce inflammation, and increase the production of HDL cholesterol. It has also been shown to have anti-cancer properties and may be useful in the treatment of certain types of cancer.

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO2/c1-11-7-15(8-12(2)17(11)18)22-10-16(21)20-9-13-3-5-14(19)6-4-13/h3-8H,9-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIUZQYIQBVCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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